molecular formula C14H13N3O3S B11116467 N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11116467
M. Wt: 303.34 g/mol
InChI Key: SJXYXCZPCLXEKE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxadiazole ring fused with a sulfonamide group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,3-dimethylaniline with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole ring fused with a sulfonamide group, which imparts distinct chemical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H13N3O3S/c1-9-5-3-6-11(10(9)2)17-21(18,19)13-8-4-7-12-14(13)16-20-15-12/h3-8,17H,1-2H3

InChI Key

SJXYXCZPCLXEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C

Origin of Product

United States

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